molecular formula C11H10F3N3O2 B7762377 Ethyl 2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate CAS No. 937601-40-6

Ethyl 2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate

Cat. No.: B7762377
CAS No.: 937601-40-6
M. Wt: 273.21 g/mol
InChI Key: TWWVCVOSWPZQIR-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate typically involves a multi-step process. One common method starts with the condensation of ethyl 5-amino-1H-pyrazole-4-carboxylate with a suitable diketone, such as 4,4-difluoro-1-phenylbutane-1,3-dione . The reaction is carried out under reflux conditions in the presence of a base, such as potassium carbonate, in a solvent like chloroform . The resulting intermediate undergoes cyclization to form the desired pyrazolo[1,5-a]pyrimidine scaffold.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites. The trifluoromethyl group enhances its binding affinity and selectivity, while the pyrazolo[1,5-a]pyrimidine scaffold provides structural rigidity . This compound may also modulate signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its biological activity

Properties

IUPAC Name

ethyl 2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3O2/c1-3-19-10(18)7-5-8(11(12,13)14)17-9(15-7)4-6(2)16-17/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWWVCVOSWPZQIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=CC(=NN2C(=C1)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001146572
Record name Ethyl 2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001146572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937601-40-6
Record name Ethyl 2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937601-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001146572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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